(2,6-Dichloro-3-methylphenyl)(methyl)sulfane
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Overview
Description
(2,6-Dichloro-3-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfane group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2,6-dichloro-3-methylphenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
(2,6-Dichloro-3-methylphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms and methyl group can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichloro-3-methylphenyl)(propyl)sulfane
- (2,6-Dichloro-3-methylphenyl)(isopropyl)sulfane
- (2,6-Dichloro-3-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
The presence of both chlorine atoms and a methyl group on the benzene ring, along with the sulfane group, makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C8H8Cl2S |
---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1,3-dichloro-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 |
InChI Key |
WGAOQAGNCYUFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)SC)Cl |
Origin of Product |
United States |
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